molecular formula C16H21N3O4 B2752062 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-32-2

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2752062
CAS No.: 877641-32-2
M. Wt: 319.361
InChI Key: MXZONLIGBMTJOB-UHFFFAOYSA-N
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Description

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a small-molecule urea derivative featuring:

  • A 3,4-dimethoxyphenyl group attached to the nitrogen of a pyrrolidinone ring.
  • An allyl group linked via a urea bridge, which may influence solubility and reactivity.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-4-7-17-16(21)18-11-8-15(20)19(10-11)12-5-6-13(22-2)14(9-12)23-3/h4-6,9,11H,1,7-8,10H2,2-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZONLIGBMTJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.

    Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

    Urea Formation: The final step involves the formation of the urea moiety through the reaction of the intermediate with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to study enzyme activities and protein interactions.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Polymer Chemistry

Polyacetylenes with Carbamate and 3,4-Dimethoxyphenyl Groups ():

  • Example Compound : 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate.
  • Key Features :
    • Contains a carbamate group (O-linked) vs. the urea group (N-linked) in the target compound.
    • Shares the 3,4-dimethoxyphenyl moiety, which enhances solubility in organic solvents.
    • Molecular weights range from 13,900–18,400 g/mol (polymers) , contrasting with the target compound’s expected lower molecular weight (small molecule).
Property Target Urea Compound Polyacetylene ()
Functional Groups Urea, pyrrolidinone, allyl Carbamate, propargyl, 3,4-dimethoxyphenyl
Molecular Weight ~300–400 g/mol (estimated) 13,900–18,400 g/mol
Solubility Likely moderate in polar solvents High in common organic solvents
Structural Notes Small molecule, rigid pyrrolidinone Helical polymer, Rh-catalyzed synthesis

Key Differences :

  • The urea linkage in the target compound may confer stronger hydrogen-bonding capacity compared to carbamates, influencing crystallinity and biological interactions.
  • The allyl group could enhance reactivity (e.g., in click chemistry) relative to the propargyl groups in polyacetylenes .

Reactivity Analogues in Lignin Degradation Studies

Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups ():

  • Example Compound: 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol.
  • Key Features :
    • Contains β-O-4 ether bonds and a 3,4-dimethoxyphenyl group.
    • Undergoes rapid cleavage under mild alkaline conditions (0.5 mol/l KOtBu at 30°C), forming 3,4-dimethoxybenzoic acid via oxidation .
Property Target Urea Compound Lignin Model ()
Reactive Sites Urea, pyrrolidinone, allyl β-O-4 ether, α-hydroxy group
Alkaline Stability Likely stable (urea resists base) Cleaves rapidly in KOtBu/tBuOH
Oxidation Products Unreported 3,4-Dimethoxybenzoic acid

Key Insights :

  • The 3,4-dimethoxyphenyl group in the target compound may render it susceptible to oxidative degradation, similar to lignin models, though the urea and pyrrolidinone groups could stabilize the core structure .
  • Unlike β-O-4 ethers, the urea group is less prone to alkaline cleavage, suggesting greater stability in basic environments.

Research Findings and Implications

Solubility and Aggregation

  • Polyacetylenes with 3,4-dimethoxyphenyl groups exhibit high solubility due to helical conformations and aryl interactions . The target compound’s solubility may depend on the balance between its polar urea/pyrrolidinone groups and hydrophobic allyl/aryl moieties.

Reactivity and Stability

  • The allyl group could participate in thiol-ene reactions, offering functionalization pathways absent in carbamate-based polymers.

Biological Activity

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound notable for its complex structure, which includes an allyl group, a dimethoxyphenyl group, and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1[1(3,4dimethoxyphenyl)5oxopyrrolidin3yl]3prop2enylurea\text{IUPAC Name }1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : This is performed via nucleophilic substitution reactions using halogenated precursors.
  • Allylation : The allyl group is introduced using reagents like allyl bromide or allyl chloride.
  • Urea Formation : The final step involves the reaction of intermediates with isocyanates or carbamates under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Pharmacological Studies

Research has indicated that this compound exhibits significant pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that it can inhibit inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases.
  • Analgesic Properties : In experimental models, this compound demonstrated superior pain inhibition compared to standard analgesics like diclofenac sodium, with effective doses showing promising results in pain management (ED50 values reported around 19 mg/kg) .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines. Its structural components are believed to contribute to its efficacy against various cancer types.

Case Studies

Several case studies have explored the biological implications of this compound:

  • In Vivo Analgesic Study :
    • A study evaluated the analgesic effects in mice using a writhing test. The results indicated that this compound provided significant pain relief at lower doses compared to diclofenac sodium .
  • Anticancer Activity :
    • Another study focused on its effect on cancer cell proliferation. The compound was tested against various cancer cell lines, showing a dose-dependent inhibition of growth, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

Biological ActivityModel/SystemObserved EffectReference
AnalgesicMicePain inhibition (ED50 ~ 19 mg/kg)
Anti-inflammatoryCell cultureInhibition of inflammatory cytokines
AnticancerCancer cell linesDose-dependent growth inhibition

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